2-(4-Fluorophenoxy-d4)-acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

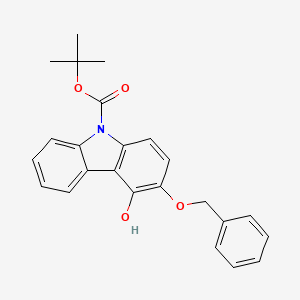

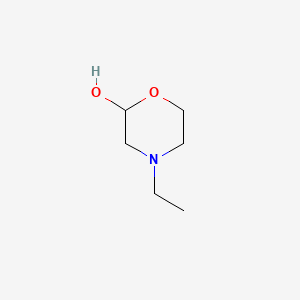

2-(4-Fluorophenoxy-d4)-acetic Acid is a stable isotope . It has a CAS Registry number of 1346598-29-5 . The molecular formula is C8H3D4FO3 , and it appears as a white crystal .

Physical And Chemical Properties Analysis

2-(4-Fluorophenoxy-d4)-acetic Acid appears as a white crystal . The molecular formula is C8H3D4FO3 , and the molecular weight is 174.16 . It should be stored at 2-8°C in a refrigerator .Aplicaciones Científicas De Investigación

Overview of 2,4-Dichlorophenoxyacetic Acid

2,4-Dichlorophenoxyacetic acid (2,4-D) is a herbicide widely used in agriculture and urban activities for pest control. It has been extensively studied for its toxicology and mutagenicity. A scientometric review highlighted the rapid advancement in research on 2,4-D, focusing on occupational risk, neurotoxicity, herbicide resistance or tolerance, non-target species impact, and molecular imprinting. The United States leads in publications, with significant contributions from Canada and China. Future research is expected to delve into molecular biology, especially gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol (DFP) has been identified as an important fluorophoric platform for developing chemosensors, which are capable of detecting various analytes, including metal ions, anions, and neutral molecules. DFP-based compounds exhibit high selectivity and sensitivity, offering considerable opportunity for modulating sensing selectivity and sensitivity (Roy, 2021).

Sorption to Soil and Organic Matter

Research has compiled data on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, indicating that soil organic matter and iron oxides are key sorbents for these compounds. The study emphasizes the importance of pH, organic carbon content, and iron oxides in rationalizing 2,4-D sorption, highlighting the necessity for further exploration of these interactions to better understand environmental behavior and potential remediation strategies (Werner, Garratt, & Pigott, 2012).

Wastewater Treatment in the Pesticide Industry

The pesticide production industry generates high-strength wastewater containing toxic pollutants, including 2,4-D. Biological processes and granular activated carbon have been shown to remove up to 80-90% of pesticides from wastewater, suggesting the need for further experimental evaluations to optimize treatment processes and reduce environmental impact (Goodwin, Carra, Campo, & Soares, 2018).

Environmental and Health Concerns

2,4-D's widespread use and distribution have raised concerns about its lethal effects on non-target organisms and potential human health impacts. The review emphasizes the need for further research on 2,4-D's environmental fate, accumulation, and low-level exposure impacts to form a reliable database for regulation and policy-making to protect against further exposure (Islam et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Fluorophenoxy-d4)-acetic Acid involves the reaction of 4-fluorophenol with deuterated acetyl chloride to form 2-(4-Fluorophenoxy-d4)-acetophenone, which is then hydrolyzed to yield 2-(4-Fluorophenoxy-d4)-acetic Acid.", "Starting Materials": ["4-fluorophenol", "deuterated acetyl chloride"], "Reaction": ["Step 1: React 4-fluorophenol with deuterated acetyl chloride in the presence of a base such as pyridine or triethylamine to form 2-(4-Fluorophenoxy-d4)-acetophenone.", "Step 2: Hydrolyze 2-(4-Fluorophenoxy-d4)-acetophenone using aqueous sodium hydroxide to yield 2-(4-Fluorophenoxy-d4)-acetic Acid."] } | |

Número CAS |

1346598-29-5 |

Nombre del producto |

2-(4-Fluorophenoxy-d4)-acetic Acid |

Fórmula molecular |

C8H7FO3 |

Peso molecular |

174.164 |

Nombre IUPAC |

2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetic acid |

InChI |

InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D |

Clave InChI |

ZBIULCVFFJJYTN-RHQRLBAQSA-N |

SMILES |

C1=CC(=CC=C1OCC(=O)O)F |

Sinónimos |

p-Fluorophenoxyacetic Acid-d4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)

![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)

![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)

![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)